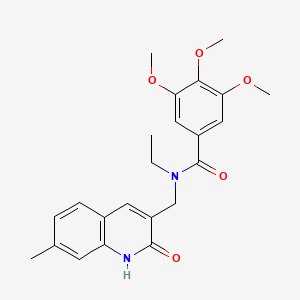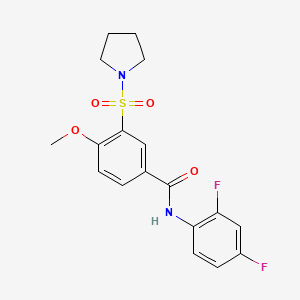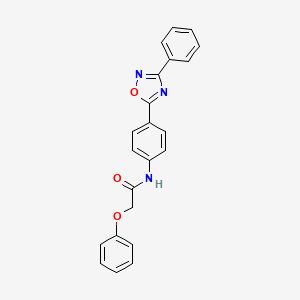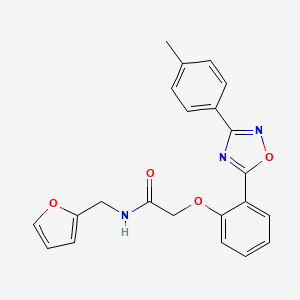
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole, also known as DEF, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. DEF is a member of the oxadiazole family, which are compounds that have been found to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins in the body that are involved in disease processes. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of this compound derivatives with improved solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. While the mechanism of action of this compound is not fully understood, studies have suggested that it may act by inhibiting certain enzymes or proteins in the body that are involved in disease processes. Future research on this compound could lead to the development of new treatments for various diseases and the discovery of new compounds with even greater potential.
Méthodes De Synthèse
The synthesis of 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole involves the reaction of 3,4-diethoxybenzohydrazide with furan-2-carbaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then cyclized using phosphorus oxychloride to form this compound. This method has been reported to yield this compound in good to excellent yields and is relatively simple to perform.
Applications De Recherche Scientifique
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole has been found to possess a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. These properties make this compound a promising candidate for use in scientific research. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-19-12-8-7-11(10-14(12)20-4-2)15-17-16(22-18-15)13-6-5-9-21-13/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVJRURXOKGXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)









![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
